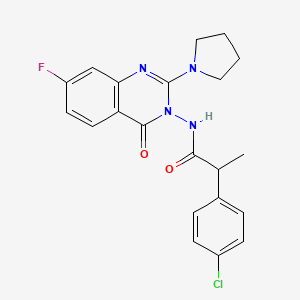
3,4,4-Trimethylhex-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,4-Trimethylhex-2-ene is an organic compound with the molecular formula C₉H₁₈. It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond. This compound is known for its structural uniqueness, having three methyl groups attached to the hexene backbone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4,4-Trimethylhex-2-ene can be synthesized through various methods. One common approach involves the alkylation of 2-methylbut-2-ene with chloromethane under controlled conditions . The reaction typically requires a catalyst, such as aluminum chloride, to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
3,4,4-Trimethylhex-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming alkanes.
Substitution: Electrophilic addition reactions, such as the addition of hydrogen halides, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Hydrogen halides like hydrogen chloride or hydrogen bromide are used under acidic conditions.
Major Products Formed
Oxidation: Alcohols or ketones.
Reduction: Alkanes.
Substitution: Haloalkanes.
Aplicaciones Científicas De Investigación
3,4,4-Trimethylhex-2-ene has several applications in scientific research:
Chemistry: Used as a model compound in studying alkene reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug synthesis and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis
Mecanismo De Acción
The mechanism of action of 3,4,4-Trimethylhex-2-ene involves its interaction with various molecular targets. In electrophilic addition reactions, the compound’s double bond acts as a nucleophile, attacking electrophiles such as hydrogen halides. This results in the formation of carbocations, which then react with nucleophiles to form the final product .
Comparación Con Compuestos Similares
Similar Compounds
2,3,4-Trimethylhex-2-ene: Similar in structure but differs in the position of the methyl groups.
2,4,4-Trimethyl-2-hexene: Another isomer with a different arrangement of the methyl groups
Uniqueness
3,4,4-Trimethylhex-2-ene is unique due to its specific arrangement of methyl groups, which influences its reactivity and physical properties. This distinct structure makes it a valuable compound for studying the effects of molecular geometry on chemical behavior .
Propiedades
Número CAS |
53941-19-8 |
|---|---|
Fórmula molecular |
C9H18 |
Peso molecular |
126.24 g/mol |
Nombre IUPAC |
3,4,4-trimethylhex-2-ene |
InChI |
InChI=1S/C9H18/c1-6-8(3)9(4,5)7-2/h6H,7H2,1-5H3 |
Clave InChI |
WDLGLTFOBAKTPU-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C(=CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



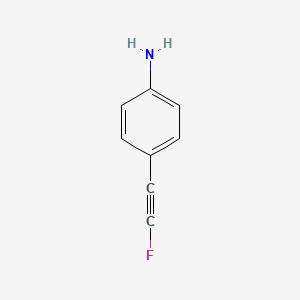


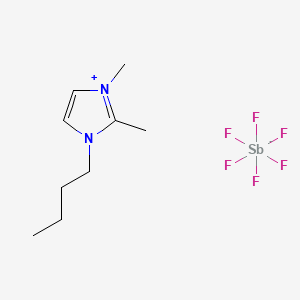
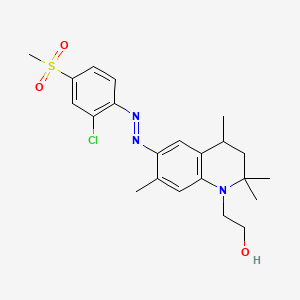
![2-methyl-4-[(2-methylbenzoyl)amino]benzoyl Chloride](/img/structure/B13947102.png)


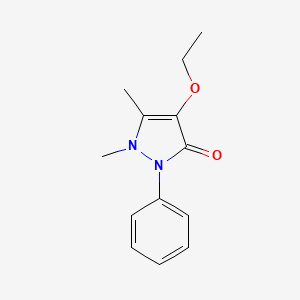

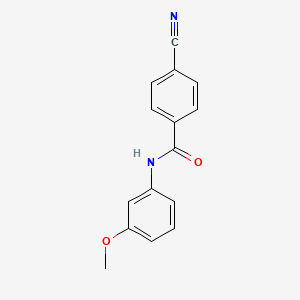
![2-Chloro-N-[2-methyl-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B13947129.png)
